Blm-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

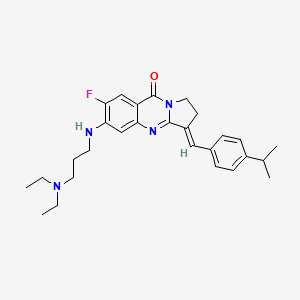

(3E)-6-[3-(diethylamino)propylamino]-7-fluoro-3-[(4-propan-2-ylphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35FN4O/c1-5-32(6-2)14-7-13-30-26-18-25-23(17-24(26)29)28(34)33-15-12-22(27(33)31-25)16-20-8-10-21(11-9-20)19(3)4/h8-11,16-19,30H,5-7,12-15H2,1-4H3/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSNGNPLURZQGM-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3C(=CC4=CC=C(C=C4)C(C)C)CCN3C2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3/C(=C/C4=CC=C(C=C4)C(C)C)/CCN3C2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Blm-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blm-IN-1 is a potent and selective small-molecule inhibitor of Bloom's syndrome protein (BLM), a RecQ helicase crucial for maintaining genomic stability.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. The information presented herein is collated from the primary scientific literature, focusing on the key experimental data and methodologies that elucidate its function. This compound disrupts the DNA binding and helicase activity of BLM, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1] This guide is intended to serve as a valuable resource for researchers in oncology, DNA repair, and drug discovery.

Introduction to this compound

This compound, also referred to as compound 29 in its discovery publication, is an isaindigotone derivative identified as a novel inhibitor of BLM helicase.[1] BLM helicase plays a critical role in the homologous recombination (HR) pathway of DNA repair, and its dysfunction is associated with Bloom's syndrome, a rare genetic disorder characterized by genomic instability and a predisposition to cancer. The overexpression of BLM in various cancers has made it an attractive target for therapeutic intervention. This compound represents a significant advancement in the development of targeted therapies against BLM-overexpressing tumors.

Biochemical Mechanism of Action

This compound directly targets the BLM helicase, inhibiting its enzymatic functions through a competitive mechanism.

Direct Binding to BLM Helicase

This compound exhibits a strong binding affinity for the BLM protein.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value (µM) | Assay Type |

| KD | 1.81 | Fluorescence Polarization |

| IC50 | 0.95 | Helicase Activity Assay |

Inhibition of BLM Helicase Activity

This compound effectively inhibits the ATP-dependent DNA unwinding activity of BLM helicase. This inhibition is believed to occur through the disruption of the interaction between BLM and its DNA substrate.

Cellular Mechanism of Action

The inhibition of BLM helicase by this compound in a cellular context triggers a cascade of events characteristic of a DNA damage response, ultimately leading to cell death.

Induction of DNA Damage

By inhibiting BLM's role in DNA repair, this compound leads to an accumulation of DNA double-strand breaks (DSBs). This is evidenced by the increased phosphorylation of key DNA damage sensor proteins.

Disruption of Homologous Recombination

This compound disrupts the normal process of homologous recombination by interfering with the recruitment of essential repair proteins to the sites of DNA damage.

Cell Cycle Arrest and Proliferation Inhibition

The accumulation of DNA damage triggers cell cycle checkpoints, leading to a dose-dependent arrest in cell proliferation.

Induction of Apoptosis

Prolonged cell cycle arrest and irreparable DNA damage ultimately lead to the induction of apoptosis, or programmed cell death.

Table 2: Cellular Effects of this compound

| Cellular Effect | Key Markers/Observations | Cell Line(s) |

| DNA Damage Response | Increased pATM and p-ATR levels | HCT116 |

| Disruption of HR | Accumulation of RAD51 at DSB sites | HCT116 |

| Proliferation Arrest | Dose-dependent decrease in cell viability | HCT116 |

| Apoptosis | Increased cleaved caspase-3, -7, and PARP | HCT116 |

Signaling Pathways Affected by this compound

The primary signaling pathway initiated by this compound is the DNA Damage Response (DDR) pathway.

Caption: Signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for BLM Binding

Caption: Workflow for the Fluorescence Polarization assay.

-

Principle: This assay measures the change in the polarization of fluorescent light emitted from a FAM-labeled DNA probe upon binding to the larger BLM protein. Small, unbound probes tumble rapidly, resulting in low polarization, while the larger BLM-DNA complex tumbles slower, leading to higher polarization. Competitive inhibitors like this compound will displace the probe, causing a decrease in polarization.

-

Reagents:

-

Purified recombinant human BLM protein

-

FAM-labeled single-stranded DNA oligo

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the FAM-labeled DNA probe to a final concentration of 10 nM.

-

Add purified BLM protein to a final concentration that yields a significant polarization window (e.g., 50 nM).

-

Add the this compound dilutions to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

The dissociation constant (KD) is determined by fitting the data to a one-site competition binding model.

-

FRET-Based Helicase Assay

Caption: Workflow for the FRET-based helicase assay.

-

Principle: This assay utilizes a forked DNA substrate with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ-2) on the other. In the duplex state, the fluorescence is quenched. BLM helicase unwinds the DNA, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Reagents:

-

Purified recombinant human BLM protein

-

FRET-labeled forked DNA substrate

-

Helicase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

This compound dissolved in DMSO

-

-

Procedure:

-

In a 96-well plate, add the FRET-labeled DNA substrate to a final concentration of 20 nM in helicase assay buffer.

-

Add purified BLM protein to a final concentration that gives a robust signal (e.g., 5 nM).

-

Add serial dilutions of this compound.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader.

-

The initial reaction rates are calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

-

Western Blot for DNA Damage Markers

-

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the DNA damage response pathway, such as ATM and ATR.

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against pATM (Ser1981), pATR (Ser428), total ATM, total ATR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for RAD51 Foci Formation

-

Principle: This method visualizes the recruitment of the RAD51 protein to sites of DNA damage within the nucleus. A disruption in this process is indicative of impaired homologous recombination.

-

Procedure:

-

Grow HCT116 cells on coverslips in a 24-well plate.

-

Treat the cells with this compound for a specified duration.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS.

-

Block with 1% BSA in PBST.

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

-

MTT Assay for Cell Proliferation

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Annexin V/PI Apoptosis Assay

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Procedure:

-

Treat HCT116 cells with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

-

Conclusion

This compound is a promising inhibitor of BLM helicase with a well-defined mechanism of action. It acts by directly binding to BLM and inhibiting its DNA unwinding activity. This leads to an accumulation of DNA damage, activation of the DNA damage response pathway, cell cycle arrest, and ultimately, apoptosis in cancer cells. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other BLM inhibitors as potential cancer therapeutics.

References

A Technical Guide to Blm-IN-1: Targeting the BLM Helicase in the Homologous Recombination Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blm-IN-1 is a potent and specific small molecule inhibitor of the Bloom syndrome protein (BLM), a critical DNA helicase in the RecQ family. BLM plays a pivotal role in maintaining genomic stability, primarily through its function in the homologous recombination (HR) pathway of DNA double-strand break repair. By inhibiting the ATP-dependent 3'-5' DNA helicase activity of BLM, this compound disrupts the resolution of DNA repair intermediates, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the target and pathway of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action and associated experimental workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Bloom syndrome protein (BLM) , a DNA helicase essential for processing complex DNA structures that arise during replication and repair.[1][2] this compound exerts its inhibitory effect by disrupting the interaction between BLM and its DNA substrate.[1] This prevents the unwinding of DNA intermediates, a crucial step in the homologous recombination repair pathway.[1] The inhibition of BLM's helicase function leads to unresolved DNA damage, triggering a DNA damage response (DDR), proliferation arrest, and ultimately, apoptosis.[1]

Quantitative Data for this compound

The inhibitory potency and binding affinity of this compound for the BLM helicase have been characterized through various biochemical assays. The key quantitative parameters are summarized below.

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.95 µM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of BLM helicase activity in a biochemical assay. | |

| K_d_ | 1.81 µM | The dissociation constant, indicating the binding affinity of this compound to the BLM protein. A lower K_d_ value signifies a stronger binding affinity. |

Signaling Pathway: BLM in Homologous Recombination

BLM is a central player in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). A key function of BLM is to act as a "dissolvasome" in complex with Topoisomerase IIIα (TOPOIIIα) and RMI1/2 to resolve double Holliday junctions (dHJs), which are critical intermediates in HR. By promoting the dissolution of dHJs into non-crossover products, BLM suppresses sister chromatid exchanges (SCEs), thereby maintaining genomic integrity.

Inhibition of BLM by this compound stalls this process. The unresolved dHJs lead to genomic instability. This targeted disruption of the HR pathway is particularly relevant in cancer therapy, as many tumors exhibit deficiencies in other DNA repair pathways, creating a synthetic lethal relationship with BLM inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BLM inhibitors like this compound.

Biochemical Assay: Fluorescence-Based Helicase Activity

This assay measures the DNA unwinding activity of BLM helicase in real-time by monitoring the change in fluorescence of a dual-labeled DNA substrate.

Principle: A forked DNA duplex substrate is used, with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand. In the duplex form, the quencher suppresses the fluorophore's signal. Upon addition of BLM and ATP, the helicase unwinds the duplex, separating the strands and causing an increase in fluorescence.

Protocol:

-

Buffer Preparation: Prepare 1x Complete BLM Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Reagent Preparation:

-

Dilute recombinant human BLM protein to 2.0 ng/µL in 1x Complete BLM Assay Buffer. Keep on ice.

-

Prepare serial dilutions of this compound in 1x Assay Buffer containing a constant percentage of DMSO (final DMSO should not exceed 1%).

-

Dilute the dual-labeled DNA substrate (e.g., TAMRA/BHQ) to the working concentration (e.g., 16.7-fold dilution) in 1x Assay Buffer.

-

Dilute ATP to a working concentration of 40 mM in 1x Assay Buffer.

-

-

Assay Plate Setup (96-well, black, low-binding):

-

Test Wells: Add 40 µL of diluted BLM protein and 5 µL of the this compound dilution.

-

Positive Control (100% activity): Add 40 µL of diluted BLM protein and 5 µL of the buffer/DMSO vehicle.

-

Negative Control (0% activity): Add 40 µL of 1x Assay Buffer and 5 µL of the buffer/DMSO vehicle.

-

-

Incubation: Gently shake the plate and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Prepare a Master Mix containing the diluted DNA substrate and diluted ATP. Add 5 µL of this Master Mix to all wells to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescent microplate reader (e.g., λex/em = 525 nm/592 nm for TAMRA). Read fluorescence in kinetic mode at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 25-60 minutes) at a constant temperature (e.g., 30°C).

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each well. Normalize the data to the positive (100%) and negative (0%) controls. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: Sister Chromatid Exchange (SCE)

This cytogenetic assay visually quantifies the frequency of exchanges between sister chromatids, a hallmark of genomic instability and a direct cellular consequence of BLM inhibition.

Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in differential labeling of sister chromatids. After harvesting metaphase chromosomes, a specific staining procedure allows for the visualization and quantification of exchange events.

Protocol:

-

Cell Culture: Seed cells (e.g., human fibroblasts or cancer cell lines) at an appropriate density.

-

BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µM. Culture the cells for two complete cell cycles (approximately 48 hours for many cell lines).

-

Inhibitor Treatment: Add this compound at various concentrations during the BrdU incubation period, according to the experimental design.

-

Metaphase Arrest: Add a mitotic inhibitor, such as colcemid (100 ng/mL), to the culture medium for the final 2-4 hours to arrest cells in metaphase.

-

Cell Harvest:

-

Trypsinize and collect the cells.

-

Treat with a hypotonic solution (e.g., 75 mM KCl) to swell the cells and disperse the chromosomes.

-

Fix the cells using a freshly prepared fixative (e.g., 3:1 methanol:acetic acid).

-

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

-

Differential Staining (Fluorescence plus Giemsa):

-

Stain the slides with Hoechst 33258 solution.

-

Expose the slides to long-wave UV light while submerged in a buffer solution (e.g., McIlvaine's solution).

-

Incubate the slides in a warm saline-citrate buffer (2x SSC).

-

Stain with Giemsa solution.

-

-

Microscopy and Analysis:

-

Mount the slides and view under a bright-field microscope.

-

Identify well-spread metaphases where sister chromatids are differentially stained (one dark, one light).

-

Count the number of exchange points (SCEs) per metaphase. Analyze at least 50 metaphases per treatment condition.

-

-

Data Analysis: Calculate the average number of SCEs per chromosome or per cell for each condition. Compare the SCE frequency in this compound treated cells to the vehicle control. A significant increase indicates effective BLM inhibition in a cellular context.

Conclusion

This compound is a valuable chemical probe for studying the function of BLM helicase and a promising lead compound for the development of anticancer therapeutics. Its mechanism of action, centered on the targeted inhibition of BLM's role in homologous recombination, creates a specific vulnerability in cancer cells. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate this compound or other BLM inhibitors, facilitating further exploration into the therapeutic potential of targeting DNA repair pathways.

References

The Core Functions of Bloom Syndrome Protein Helicase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bloom syndrome (BS) is a rare autosomal recessive disorder characterized by genomic instability and a predisposition to cancer.[1][2][3][4][5] The underlying cause of BS is a mutation in the BLM gene, which encodes the Bloom syndrome protein (BLM), a critical DNA helicase belonging to the RecQ family. This technical guide provides an in-depth exploration of the core functions of the BLM helicase, its enzymatic activities, and its pivotal roles in maintaining genome integrity through DNA replication, repair, and recombination. We will delve into the molecular mechanisms of BLM action, its key protein interactions, and the cellular consequences of its dysfunction. This document also presents quantitative data on BLM's biochemical properties and detailed protocols for key experimental assays used in its study.

Introduction to Bloom Syndrome Protein (BLM)

The BLM protein is a 1417-amino acid nuclear protein that functions as a 3'-5' ATP-dependent DNA helicase. It plays a crucial role as a genome stabilizer, involved in the regulation of DNA replication, recombination, and the repair of double-strand breaks (DSBs) through both homologous and non-homologous pathways. Mutations in the BLM gene, often leading to a truncated and non-functional protein, result in Bloom syndrome, a condition marked by a high incidence of various cancers at an early age, growth deficiency, immunodeficiency, and sun sensitivity. The cellular hallmark of BS is a dramatic increase in the rate of sister chromatid exchanges (SCEs), a manifestation of the genomic instability caused by the absence of functional BLM.

Enzymatic Activity and Substrate Specificity of BLM Helicase

BLM helicase is a member of the RecQ family of DNA helicases, which are known for their roles in maintaining genome stability. The enzymatic core of BLM is responsible for its ATP-dependent DNA unwinding activity.

Helicase and ATPase Activity

BLM translocates along single-stranded DNA (ssDNA) in a 3' to 5' direction, unwinding duplex DNA in the process. This unwinding activity is coupled to the hydrolysis of ATP. While BLM possesses intrinsic helicase activity, it is relatively low on its own. However, its activity is significantly stimulated by its interaction with Replication Protein A (RPA).

Substrate Specificity

BLM exhibits a preference for unwinding a variety of complex DNA structures that can arise during DNA replication and recombination. These include:

-

G-quadruplexes (G4s): Four-stranded DNA structures that can form in guanine-rich regions and impede DNA replication.

-

Holliday Junctions (HJs): Four-way DNA structures that are key intermediates in homologous recombination.

-

D-loops: Three-stranded DNA structures formed during the initial strand invasion step of homologous recombination.

-

Forked DNA substrates: Structures that mimic replication forks.

This substrate specificity underscores BLM's role in resolving recombination intermediates and restarting stalled replication forks.

Core Functions of BLM Helicase in Genome Maintenance

BLM's primary function is to act as a central regulator of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks. It achieves this through a combination of pro- and anti-recombinogenic activities.

Role in Homologous Recombination (HR)

BLM's involvement in HR is multifaceted and context-dependent. It can both promote and suppress recombination at different stages of the process.

-

Pro-recombinogenic Activities:

-

End Resection: In conjunction with the endonuclease Dna2, BLM participates in the 5' to 3' resection of DNA ends at a DSB, creating the 3' single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion.

-

Stimulation of DNA Repair Synthesis: BLM can stimulate primer extension by DNA polymerase within a D-loop structure by unwinding the DNA template ahead of the polymerase.

-

-

Anti-recombinogenic Activities:

-

Disruption of RAD51 Filaments: BLM can displace the RAD51 recombinase from ssDNA, thereby disrupting the presynaptic filament that is essential for initiating HR. This activity helps to prevent inappropriate or untimely recombination events.

-

Dissolution of Double Holliday Junctions (dHJs): In complex with topoisomerase IIIα (TOP3A) and the RMI1/RMI2 proteins (forming the BTRR or "dissolvasome" complex), BLM promotes the dissolution of dHJs into non-crossover products. This is a critical function for preventing the formation of sister chromatid exchanges during mitotic recombination.

-

The dual nature of BLM's function in HR highlights its role as a fine-tuner of this critical repair pathway, ensuring that it proceeds efficiently and without generating potentially harmful crossover events.

Function at Stalled Replication Forks

BLM plays a crucial role in the stabilization and restart of stalled DNA replication forks. When a replication fork encounters a DNA lesion or a secondary structure, it can stall, leading to fork collapse and the formation of a DSB if not properly managed. BLM is recruited to stalled forks where it is thought to facilitate fork regression, forming a "chicken foot" structure that allows for template switching and subsequent fork restart.

Key Protein Interactions of BLM Helicase

BLM's diverse functions are mediated through its interactions with a network of other proteins involved in DNA metabolism.

The BTRR (BLM-TOP3A-RMI1-RMI2) Complex

The most well-characterized interaction of BLM is with TOP3A, RMI1, and RMI2, forming the BTRR complex. This complex is essential for the dissolution of dHJs. TOP3A is a type IA topoisomerase that can resolve the topological constraints that arise during DNA unwinding by BLM. RMI1 and RMI2 are OB-fold-containing proteins that stabilize the complex and stimulate its activity.

Interaction with RAD51

BLM's interaction with RAD51 is central to its anti-recombinogenic role. As mentioned previously, BLM can displace RAD51 from ssDNA, thereby modulating the extent of HR. This interaction is regulated by post-translational modifications of BLM, such as SUMOylation.

Interaction with Replication Protein A (RPA)

RPA, a single-stranded DNA binding protein, physically interacts with BLM and significantly enhances its helicase activity. This interaction is crucial for BLM's function at sites of DNA damage and stalled replication forks where ssDNA is exposed.

Signaling Pathways Involving BLM Helicase

BLM is a key player in the DNA damage response (DDR) signaling network.

Post-Translational Modifications of BLM

BLM is subject to several post-translational modifications (PTMs), including phosphorylation, ubiquitination, and SUMOylation, which regulate its localization, stability, and interactions with other proteins. For instance, phosphorylation of BLM by ATM/ATR kinases is important for the restart of stalled replication forks. SUMOylation of BLM has been shown to be critical for regulating its interaction with RAD51 at damaged replication forks.

Quantitative Data on BLM Helicase

The following tables summarize key quantitative data related to the biochemical and cellular properties of BLM helicase.

| Parameter | Value | Conditions | Reference |

| Helicase Polarity | 3' to 5' | ATP-dependent | |

| DNA-dependent ATPase Specific Activity | 1 pmol ATP/min/unit | 37°C, 1 mM ATP, 25 ng/μl poly dA:poly dT12 | |

| Sister Chromatid Exchange (SCE) Frequency in BS cells | ~10-fold higher than normal cells | Spontaneous |

Table 1: Biochemical and Cellular Properties of BLM Helicase.

| Interacting Protein | Effect on BLM Activity | Functional Significance | Reference |

| TOP3A-RMI1-RMI2 (BTRR Complex) | Stimulates dHJ dissolution | Suppression of crossover recombination | |

| Replication Protein A (RPA) | Stimulates helicase activity | Processing of ssDNA intermediates | |

| RAD51 | BLM displaces RAD51 from ssDNA | Regulation of homologous recombination | |

| p12 (subunit of DNA Polymerase δ) | Stimulates helicase activity | Link to the replication machinery |

Table 2: Key Protein Interactions and Their Functional Consequences.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Helicase Assay

This assay measures the ability of BLM to unwind a DNA substrate.

Materials:

-

Purified recombinant BLM protein

-

Radiolabeled or fluorescently labeled DNA substrate (e.g., a forked duplex)

-

10x Helicase Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM DTT, 1 mg/ml BSA)

-

100 mM ATP

-

Stop Buffer (e.g., 0.5 M EDTA, 1% SDS, 0.1% bromophenol blue, 25% glycerol)

-

Non-denaturing polyacrylamide gel (e.g., 11-12%)

-

TBE Buffer

Protocol:

-

Prepare the reaction mixture by combining the 10x helicase assay buffer, ATP, and water.

-

Add the purified BLM protein to the reaction mixture.

-

Initiate the reaction by adding the labeled DNA substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Resolve the reaction products (unwound single-stranded DNA and the remaining duplex substrate) on a non-denaturing polyacrylamide gel.

-

Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging.

DNA-dependent ATPase Assay

This assay measures the hydrolysis of ATP by BLM in the presence of DNA.

Materials:

-

Purified recombinant BLM protein

-

[γ-32P]ATP

-

DNA substrate (e.g., poly dA:poly dT12)

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

Developing solution (e.g., LiCl and formic acid)

Protocol:

-

Set up the reaction mixture containing the reaction buffer, DNA substrate, and [γ-32P]ATP.

-

Add the purified BLM protein to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding EDTA.

-

Spot an aliquot of the reaction onto a PEI-cellulose TLC plate.

-

Develop the TLC plate in the developing solution to separate the [32P]Pi from the unhydrolyzed [γ-32P]ATP.

-

Quantify the amount of hydrolyzed ATP using a phosphorimager.

Visualizations of BLM Function

The following diagrams illustrate key pathways and experimental workflows related to BLM helicase.

Caption: Overview of BLM's dual roles in homologous recombination.

Caption: Workflow for an in vitro helicase assay to measure BLM activity.

Conclusion

The Bloom syndrome helicase is a multifaceted enzyme that plays a central role in maintaining the stability of the human genome. Its ability to process a wide range of DNA structures, coupled with its intricate regulation through protein interactions and post-translational modifications, places it at a critical nexus of DNA replication, repair, and recombination. A thorough understanding of BLM's functions is not only essential for elucidating the molecular basis of Bloom syndrome but also holds significant promise for the development of novel therapeutic strategies for cancer and other diseases characterized by genomic instability. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this important field.

References

- 1. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]

- 2. Bloom Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Bloom's Syndrome: Clinical Spectrum, Molecular Pathogenesis, and Cancer Predisposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bloom syndrome - Wikipedia [en.wikipedia.org]

The Pivotal Role of Bloom Syndrome Helicase (BLM) in the DNA Damage Response: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Bloom Syndrome (BLM) protein, a member of the RecQ family of DNA helicases, is a critical caretaker of the genome. Its multifaceted roles in DNA replication, recombination, and repair are essential for maintaining genomic stability. Loss-of-function mutations in the BLM gene lead to Bloom Syndrome, a rare autosomal recessive disorder characterized by a profound predisposition to a wide range of cancers. This technical guide provides an in-depth exploration of the molecular functions of BLM in the DNA damage response (DDR), with a particular focus on its activities in homologous recombination and the maintenance of genomic integrity. We present a compilation of quantitative data on BLM's biochemical activities, detailed experimental protocols for its study, and diagrams of key signaling pathways. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BLM's mechanisms and its potential as a therapeutic target.

Introduction: BLM Helicase, a Guardian of the Genome

BLM is a 3'-5' ATP-dependent DNA helicase that plays a central role in orchestrating the repair of DNA double-strand breaks (DSBs) and the resolution of complex DNA structures that can arise during replication and recombination.[1] Its absence leads to a dramatic increase in genomic instability, exemplified by the elevated frequency of sister chromatid exchanges (SCEs) that is a hallmark of Bloom Syndrome.[2][3] BLM's functions are intricately linked to its interactions with a host of other DNA repair and signaling proteins, forming dynamic complexes that respond to various forms of DNA damage. A key complex is the BLM dissolvasome, or BTRR complex, which includes topoisomerase IIIα (TopoIIIα), RMI1, and RMI2, and is crucial for resolving double Holliday junctions (dHJs) into non-crossover products. This guide will delve into the specific mechanisms by which BLM contributes to DNA repair, the experimental approaches used to elucidate these functions, and the implications for cancer therapy.

Quantitative Analysis of BLM Function

To appreciate the significance of BLM in DNA damage repair, it is essential to consider the quantitative aspects of its biochemical activities and the cellular consequences of its absence. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Substrate/Conditions | Reference(s) |

| Helicase Activity | |||

| Unwinding Rate | ~20 steps/second | Duplex DNA | |

| Step Size | 1 bp | Duplex DNA | |

| Processivity | Low | Duplex DNA | |

| ATPase Activity | |||

| Ki for ML216 | 1.76 µM | ssDNA-dependent | |

| Apparent kcat | 1010 ± 48.2 min-1 | 0.2 µM ssDNA | |

| KM for ATP | Varies with DNA substrate | ||

| DNA Binding Affinity | |||

| Apparent KD for ssDNA | Not specified, but binds | ssDNA | |

| Apparent KD for G4 DNA | Not specified, but binds | G-quadruplex DNA | |

| Apparent KD for partial dsDNA | Not specified, but forms stable complex | 3' ssDNA overhang | |

| Kd for ssDNA (15mer) with ML216 | 1.7 µM | ssDNA | |

| Kd for ssDNA (20mer) with ML216 | 2.6 µM | ssDNA | |

| Cellular Phenotypes | |||

| Sister Chromatid Exchanges (SCEs) in Normal Lymphocytes | Mean of 6.9 per metaphase (Range: 1-14) | Phytohemagglutinin-stimulated | |

| Sister Chromatid Exchanges (SCEs) in Bloom Syndrome Lymphocytes | Mean of 89.0 per metaphase (Range: 45-162) | Phytohemagglutinin-stimulated | |

| Sister Chromatid Exchanges (SCEs) in Bloom Syndrome Fibroblasts | Mean of 67.5 per metaphase (Range: 59-78) | ||

| SCEs in Bloom Syndrome Fibroblasts (co-cultured with normal cells) | Mean of 28.4 per metaphase (Range: 21-35) | ||

| Inhibitor Potency | |||

| ML216 IC50 (full-length BLM) | 2.98 µM | In vitro helicase assay | |

| ML216 IC50 (BLM636-1298) | 0.97 µM | In vitro helicase assay | |

| ML216 IC50 (cellular proliferation) | Median of 2.78 µM (Range: 1.2-16.9 µM) | Human Myeloma Cell Lines |

BLM's Role in DNA Double-Strand Break Repair Pathways

BLM is a master regulator of homologous recombination (HR), a high-fidelity pathway for repairing DSBs. Its role is complex, exhibiting both pro- and anti-recombinogenic activities that must be tightly controlled to ensure accurate repair and prevent deleterious chromosomal rearrangements.

Pro-Recombinogenic Functions

-

End Resection: In the initial phase of HR, BLM participates in the 5' to 3' resection of DSB ends to generate 3' single-stranded DNA (ssDNA) overhangs. This process is essential for the subsequent loading of the RAD51 recombinase. BLM collaborates with other factors, including the nuclease DNA2, in one pathway of resection.

-

Stimulation of DNA Synthesis: In vitro studies have shown that BLM can stimulate DNA repair synthesis, potentially by unwinding the DNA template ahead of the DNA polymerase.

Anti-Recombinogenic Functions

-

Suppression of Sister Chromatid Exchanges (SCEs): The most prominent phenotype of BLM deficiency is a dramatic increase in the frequency of SCEs. BLM, as part of the dissolvasome complex, resolves dHJs, which are key intermediates in HR, into non-crossover products. This dissolution activity is critical for preventing the reciprocal exchange of genetic material between sister chromatids.

-

Disruption of RAD51 Filaments: BLM can displace RAD51 from ssDNA, thereby disrupting the presynaptic filament that is essential for strand invasion. This activity may serve to prevent inappropriate recombination events or to channel repair intermediates into specific sub-pathways.

-

D-loop Disruption: BLM can unwind D-loops, the structures formed when the RAD51-ssDNA filament invades a homologous DNA duplex. This function is important for promoting the synthesis-dependent strand annealing (SDSA) pathway of HR, which exclusively generates non-crossover products.

DNA Repair Pathway Choice

BLM also influences the choice between different DSB repair pathways. By promoting HR, it can indirectly suppress error-prone pathways like non-homologous end joining (NHEJ). The balance between BLM's pro- and anti-recombinogenic activities is crucial for directing the repair process towards the most appropriate and accurate pathway depending on the cellular context and the nature of the DNA damage.

Key Molecular Interactions of BLM

BLM's functions are mediated through a complex network of protein-protein interactions.

-

The BTRR Complex (Dissolvasome): This stable complex, consisting of BLM, TopoIIIα, RMI1, and RMI2, is the primary effector of dHJ dissolution.

-

RAD51: BLM directly interacts with the RAD51 recombinase, an interaction that is crucial for both promoting and limiting HR. The interaction domains have been mapped to the N-terminus of BLM, specifically between amino acids 100 and 214.

-

Replication Protein A (RPA): RPA, a single-stranded DNA binding protein, interacts with BLM and stimulates its helicase activity.

-

Other Interacting Partners: BLM has been shown to interact with a wide array of other proteins involved in DNA metabolism, including BRCA1, the MRN complex (MRE11-RAD50-NBS1), p53, and DNA polymerase δ.

Visualizing BLM-Mediated Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows involving BLM.

References

Blm-IN-1: A Chemical Probe for the BLM Helicase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bloom syndrome (BS) is a rare autosomal recessive disorder characterized by genomic instability and a predisposition to a wide range of cancers.[1] The underlying cause of BS is a mutation in the BLM gene, which encodes the Bloom syndrome protein (BLM), a member of the RecQ family of DNA helicases.[1][2] BLM helicase plays a crucial role in maintaining genome stability by suppressing sister chromatid exchanges (SCEs) that can arise during homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1][3] Given its critical role in DNA repair and the observation that its overexpression is associated with poor prognosis in several cancers, BLM has emerged as a promising therapeutic target.

This technical guide focuses on Blm-IN-1, a potent and selective small-molecule inhibitor of BLM helicase. This compound serves as a valuable chemical probe to investigate the cellular functions of BLM and to explore its potential as a therapeutic target. This document will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of BLM helicase by disrupting its interaction with DNA. Unlike ATP-competitive inhibitors that target the enzyme's active site, this compound binds to a site on BLM that is critical for its association with DNA substrates. This disruption of the BLM-DNA interaction prevents the helicase from unwinding DNA, thereby inhibiting its function in the homologous recombination repair pathway. The inhibition of BLM's helicase activity leads to an accumulation of unresolved DNA repair intermediates, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Quantitative Data

The following table summarizes the key quantitative data for this compound and, for comparison, another well-characterized BLM inhibitor, ML216.

| Parameter | This compound | ML216 | Reference(s) |

| Binding Affinity (Kd) | 1.81 µM | Not Reported | |

| Helicase Inhibition (IC50) | 0.95 µM | ~3 µM | |

| Selectivity | Selective for BLM | Inhibits BLM and WRN helicases in vitro, but shows BLM specificity in cells. No significant inhibition of RECQ1, RECQ5, or E. coli UvrD. | |

| Cellular Potency | Induces proliferation arrest at 0.1 - 2.0 µM | Reduces proliferation of BLM-proficient cells at 50 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Fluorescence-Based DNA Unwinding Assay

This assay measures the helicase activity of BLM by monitoring the separation of a fluorescently labeled DNA substrate.

-

Principle: A forked duplex DNA substrate is used, with a fluorophore on one strand and a quencher on the complementary strand. In the duplex form, the fluorescence is quenched. Upon unwinding by BLM helicase, the strands separate, leading to an increase in fluorescence.

-

Materials:

-

Purified recombinant human BLM helicase

-

Forked duplex DNA substrate with a 3'-TAMRA (or other suitable fluorophore) label on one strand and a 5'-BHQ-2 (or other suitable quencher) on the complementary strand.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1% Tween-20.

-

ATP solution (2 mM).

-

This compound or other test compounds.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 200 nM of the fluorescently labeled forked duplex DNA substrate, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Add purified BLM helicase to the reaction mixture.

-

Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the initial rate of the reaction and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of BLM, which is coupled to its DNA unwinding function.

-

Principle: The rate of ATP hydrolysis by BLM helicase in the presence of single-stranded DNA is measured. Inhibition of this activity by this compound is quantified. A common method is the malachite green assay, which detects the release of inorganic phosphate.

-

Materials:

-

Purified recombinant human BLM helicase.

-

Single-stranded DNA (e.g., poly(dT)).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

-

ATP solution.

-

Malachite Green reagent.

-

This compound or other test compounds.

-

96-well clear microplate.

-

Microplate reader for absorbance measurement.

-

-

Procedure:

-

Set up reactions in a 96-well plate containing assay buffer, single-stranded DNA, and various concentrations of this compound.

-

Add BLM helicase to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the Malachite Green reagent to detect the amount of inorganic phosphate released.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percentage of ATPase inhibition and determine the IC₅₀ value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the disruption of the BLM-DNA interaction by this compound.

-

Principle: This assay detects the binding of a protein to a DNA fragment by the change in its electrophoretic mobility. A radiolabeled or fluorescently labeled DNA probe is incubated with the protein, and the resulting complex is resolved on a non-denaturing polyacrylamide gel.

-

Materials:

-

Purified recombinant human BLM helicase.

-

Radiolabeled or fluorescently labeled DNA substrate (e.g., forked duplex).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 5% glycerol.

-

This compound or other test compounds.

-

Non-denaturing polyacrylamide gel.

-

Electrophoresis apparatus.

-

Phosphorimager or fluorescence scanner.

-

-

Procedure:

-

Incubate purified BLM helicase with the labeled DNA probe in the binding buffer in the presence of varying concentrations of this compound.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

Visualize the DNA bands using a phosphorimager or fluorescence scanner. A shift in the mobility of the DNA probe indicates protein binding. A decrease in the shifted band in the presence of this compound indicates disruption of the BLM-DNA complex.

-

Sister Chromatid Exchange (SCE) Assay

This cellular assay is a hallmark for assessing functional BLM inhibition.

-

Principle: Cells are cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). This results in differential staining of sister chromatids in metaphase chromosomes. SCEs appear as exchanges of darkly and lightly stained segments. Inhibition of BLM leads to a significant increase in the frequency of SCEs.

-

Materials:

-

BLM-proficient cell line (e.g., PSNF5).

-

BLM-deficient cell line (e.g., PSNG13) as a control.

-

Cell culture medium.

-

5-bromo-2'-deoxyuridine (BrdU).

-

Colcemid.

-

Hypotonic solution (e.g., 0.075 M KCl).

-

Fixative (3:1 methanol:acetic acid).

-

Hoechst 33258 stain.

-

Giemsa stain.

-

Microscope with a camera.

-

-

Procedure:

-

Culture cells in the presence of BrdU for two cell cycles.

-

Treat the cells with this compound for a specified duration (e.g., the last 8 hours before harvesting).

-

Arrest cells in metaphase by adding colcemid.

-

Harvest the cells, treat with a hypotonic solution, and fix them.

-

Drop the fixed cells onto microscope slides to prepare chromosome spreads.

-

Stain the slides with Hoechst 33258 and then with Giemsa.

-

Observe the metaphase spreads under a microscope and count the number of SCEs per chromosome.

-

Visualizations

Signaling Pathway

The following diagram illustrates the role of BLM in the homologous recombination pathway and the point of intervention by this compound.

Caption: Role of BLM in Homologous Recombination and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a chemical probe like this compound.

Caption: Workflow for Chemical Probe Discovery and Validation.

Conclusion

This compound is a valuable tool for studying the intricate roles of BLM helicase in DNA repair and genome maintenance. Its well-defined mechanism of action and potent cellular activity make it a suitable chemical probe for dissecting the biological consequences of BLM inhibition. The data and protocols presented in this guide are intended to facilitate further research into BLM biology and to aid in the development of novel therapeutic strategies targeting this critical enzyme in cancer and other diseases characterized by genomic instability.

References

- 1. functions-of-blm-helicase-in-cells-is-it-acting-like-a-double-edged-sword - Ask this paper | Bohrium [bohrium.com]

- 2. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]

Blm-IN-1: A Technical Whitepaper on the Discovery, Mechanism, and Application of a Novel BLM Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Blm-IN-1, a potent and selective small molecule inhibitor of the Bloom syndrome protein (BLM) helicase. Discovered as a novel isaindigotone derivative, this compound has emerged as a critical tool for investigating the roles of BLM in DNA repair and genome stability, and as a potential therapeutic agent in oncology. This whitepaper details the discovery, mechanism of action, and experimental protocols for the characterization of this compound, presenting quantitative data in a structured format and visualizing complex biological pathways and experimental workflows.

Introduction

The Bloom syndrome protein (BLM) is a member of the RecQ family of DNA helicases, which are essential for maintaining genomic integrity. BLM plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, where it is involved in the processing of DNA repair intermediates. Dysregulation of BLM function is associated with Bloom syndrome, a rare genetic disorder characterized by genomic instability and a predisposition to cancer. The critical role of BLM in DNA repair makes it an attractive target for the development of novel anticancer therapies. This compound was identified as a potent inhibitor of BLM helicase, offering a valuable tool to probe the functions of BLM and a potential avenue for therapeutic intervention.[1][2][3]

Discovery and Chemical Properties

This compound (also referred to as compound 29 in the primary literature) was discovered through the synthesis and screening of a library of isaindigotone derivatives.[1][3] Isaindigotones are a class of natural product-inspired compounds with diverse biological activities. The chemical structure of this compound is presented below.

Chemical Structure of this compound: (Image of the chemical structure of this compound would be placed here in a real whitepaper)

-

Systematic Name: (E)-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethylidene)-5-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(9H)-one

-

Molecular Formula: C28H35FN4O

-

Molecular Weight: 462.6 g/mol

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound for BLM helicase have been quantitatively determined through various biochemical assays. A summary of these key parameters is provided in the table below.

| Parameter | Value (µM) | Assay Type | Reference |

| IC50 | 0.95 | Fluorescence-Based Helicase Unwinding Assay | |

| Kd | 1.81 | Isothermal Titration Calorimetry |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the helicase activity of BLM. The primary mechanism involves the disruption of the interaction between BLM protein and its DNA substrate. This interference with DNA binding prevents the unwinding of DNA structures, which is a critical step in the homologous recombination repair pathway.

The inhibition of BLM's function by this compound has significant downstream consequences on cellular DNA repair processes. Specifically, this compound has been shown to:

-

Disrupt BLM Recruitment to Double-Strand Break (DSB) Sites: In response to DNA damage, BLM is recruited to DSBs to participate in their repair. This compound prevents the localization of BLM to these sites of damage.

-

Promote Accumulation of RAD51: The disruption of BLM's function at DSBs leads to an accumulation of the RAD51 recombinase. RAD51 is a key protein in homologous recombination, and its altered dynamics upon this compound treatment indicate a significant perturbation of the repair process.

These molecular events culminate in the induction of a DNA damage response, cell proliferation arrest, and ultimately, apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Synthesis of this compound

This compound is synthesized as part of a series of isaindigotone derivatives. The general synthetic scheme is as follows:

-

Preparation of the Isaindigotone Scaffold: The core isaindigotone structure is typically synthesized through a condensation reaction between an appropriate isatin derivative and a compound containing an active methylene group.

-

Functionalization: The scaffold is then functionalized with the desired side chains. For this compound, this involves the introduction of the 4-ethylpiperazin-1-yl)-2-oxoethylidene moiety.

A detailed, step-by-step synthesis protocol for this compound (compound 29) can be found in the supporting information of the primary publication by Yin et al. in the Journal of Medicinal Chemistry.

Fluorescence-Based Helicase Unwinding Assay

This assay is used to measure the enzymatic activity of BLM helicase and the inhibitory effect of this compound.

-

Principle: A forked DNA duplex substrate is used, with a fluorophore on one strand and a quencher on the other. In the double-stranded state, the fluorescence is quenched. Upon unwinding by BLM helicase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Purified recombinant BLM helicase

-

Fluorescently labeled forked DNA substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP

-

This compound

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BLM helicase, and varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the unwinding reaction by adding ATP and the fluorescent DNA substrate.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based Assays

The following protocols are described for the human colorectal carcinoma cell line HCT116, a commonly used model for studying cancer biology and drug response.

-

Cell Line: HCT116 (ATCC CCL-247)

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged when they reach 70-80% confluency.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By using a fluorescently labeled Annexin V, apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

This assay measures the formation of phosphorylated H2AX (γH2AX) foci, a marker of DNA double-strand breaks.

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139. These phosphorylated H2AX molecules form distinct foci at the sites of DNA damage, which can be visualized and quantified by immunofluorescence microscopy.

-

Procedure:

-

Seed HCT116 cells on coverslips in a 24-well plate and treat with this compound or vehicle control for 24 hours.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block with 5% BSA in PBS.

-

Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell to assess the level of DNA damage.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of BLM in homologous recombination and the mechanism of action of this compound.

Caption: Mechanism of this compound in the context of homologous recombination.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the discovery and characterization of this compound.

Caption: Experimental workflow for this compound discovery and characterization.

Conclusion

This compound is a well-characterized, potent inhibitor of BLM helicase that serves as an invaluable tool for studying the intricate mechanisms of DNA repair and genome maintenance. Its ability to disrupt the BLM-DNA interaction and subsequently modulate the homologous recombination pathway provides a clear mechanism of action. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to utilize this compound in their own investigations. Furthermore, the demonstrated pro-apoptotic and anti-proliferative effects of this compound in cancer cell lines underscore its potential as a lead compound for the development of novel anticancer therapeutics targeting DNA repair pathways. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. Small molecules that disrupt RAD54-BLM interaction hamper tumor proliferation in colon cancer chemoresistance models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

The Impact of BLM Helicase Inhibition on Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bloom syndrome helicase (BLM), a member of the RecQ family, is a critical enzyme in the maintenance of genomic stability, primarily through its roles in DNA replication and the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] Dysregulation of BLM is associated with Bloom syndrome, a rare genetic disorder characterized by a high predisposition to cancer.[3][4] Consequently, BLM has emerged as a promising therapeutic target in oncology.[5] Small molecule inhibitors of BLM, such as ML216, offer a means to modulate its activity and study its function. This technical guide provides an in-depth analysis of the effects of BLM inhibition on homologous recombination, with a focus on the well-characterized inhibitor ML216 as a representative example.

Mechanism of Action of BLM Helicase in Homologous Recombination

BLM helicase exhibits both pro-recombinogenic and anti-recombinogenic activities, highlighting its multifaceted role in HR.

-

Pro-recombinogenic roles: BLM participates in the initial steps of HR by promoting the resection of DNA double-strand breaks to generate 3' single-stranded DNA (ssDNA) overhangs, a crucial step for RAD51 loading. It interacts with and stimulates the activity of exonuclease 1 (EXO1) and DNA2 nuclease during this process.

-

Anti-recombinogenic roles: A key function of BLM is to suppress excessive crossover events during HR, which can lead to genomic instability. It achieves this by dissolving double Holliday junction (dHJ) intermediates, a process carried out by the BLM-topoisomerase IIIα-RMI1/2 (BTR) complex, also known as the BLM dissolvasome. Furthermore, BLM can displace RAD51 from ssDNA, thereby acting as an anti-recombinase that limits the formation of the RAD51 nucleoprotein filament. This activity is dependent on its helicase function.

The Effect of BLM Inhibitors on Homologous Recombination

Inhibitors of BLM helicase, such as ML216, primarily function by targeting the enzyme's DNA unwinding activity. This inhibition has profound consequences for the process of homologous recombination. By blocking the helicase activity of BLM, these inhibitors can disrupt both its pro- and anti-recombinogenic functions. The net effect on HR efficiency can be context-dependent, potentially leading to either an increase or decrease in recombination events depending on the specific cellular background and the nature of the DNA damage. A significant consequence of BLM inhibition is the increase in sister chromatid exchanges (SCEs), a hallmark of Bloom syndrome, which reflects a shift towards a crossover-prone resolution of recombination intermediates.

The following diagram illustrates the central role of BLM in homologous recombination and the points of intervention for BLM inhibitors.

Caption: Role of BLM in Homologous Recombination and Inhibition.

Quantitative Data on BLM Inhibitors

The following tables summarize key quantitative data for the well-characterized BLM inhibitor, ML216.

Table 1: In Vitro Inhibitory Activity of ML216

| Target | Assay Type | Substrate | IC50 / Ki | Source |

| BLM Helicase (full-length) | DNA Unwinding | Forked Duplex DNA | 2.98 µM | |

| BLM Helicase (truncated) | DNA Unwinding | Forked Duplex DNA | 0.97 µM - 1.2 µM | |

| BLM | ssDNA-dependent ATPase | ssDNA | 1.76 µM | |

| WRN Helicase | DNA Unwinding | Forked Duplex DNA | > 50 µM | |

| RECQ1, RECQ5, E. coli UvrD | DNA Unwinding | Forked Duplex DNA | > 50 µM |

Table 2: Cellular Effects of ML216

| Cell Line | Effect | Concentration | Source |

| PSNF5 (BLM-proficient) | Inhibition of cell proliferation | Concentration-dependent (12.5-50 µM) | |

| PSNG13 (BLM-deficient) | Minimal effect on cell proliferation | Not specified | |

| PSNF5 | Increased sister chromatid exchanges | Not specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

BLM Helicase Activity Assay (Fluorescence Quenching)

This assay measures the DNA unwinding activity of BLM helicase in a high-throughput format.

-

Principle: A dual-labeled forked duplex DNA substrate is used, with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand. In the double-stranded state, the quencher suppresses the fluorescence. Upon ATP-dependent unwinding by BLM, the strands separate, leading to an increase in fluorescence intensity.

-

Materials:

-

Purified recombinant BLM helicase.

-

Dual-labeled forked duplex DNA substrate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1% Tween-20.

-

ATP solution.

-

Test inhibitors (e.g., ML216) dissolved in DMSO.

-

96- or 384-well microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In each well of the microplate, add the assay buffer, DNA substrate, and the test inhibitor.

-

Add BLM helicase to each well and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding ATP.

-

Measure the fluorescence intensity at regular intervals or at a fixed time point.

-

Calculate the percentage of inhibition relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of BLM, which is coupled to its helicase function.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by BLM in the presence of single-stranded DNA (ssDNA).

-

Materials:

-

Purified recombinant BLM helicase.

-

Single-stranded DNA (e.g., poly(dT)).

-

ATP solution.

-

Assay Buffer: Similar to the helicase assay buffer.

-

Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent).

-

Test inhibitors.

-

96-well microplates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In each well of the microplate, add the assay buffer, ssDNA, and the test inhibitor.

-

Add BLM helicase to each well and pre-incubate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a defined time.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the Ki value based on the inhibition of ATP hydrolysis at different substrate and inhibitor concentrations.

-

Cell-Based Homologous Recombination Assay (DR-GFP)

The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a widely used method to measure the efficiency of homologous recombination in mammalian cells.

-

Principle: Cells are engineered to contain a stably integrated reporter construct. This construct consists of two differentially mutated GFP genes arranged as a direct repeat. One GFP gene is inactivated by the insertion of an I-SceI recognition site, while the other is a truncated, non-functional GFP fragment. When a DNA double-strand break is induced at the I-SceI site by transfection with an I-SceI expression plasmid, the break can be repaired via homologous recombination using the downstream truncated GFP fragment as a template. This repair event reconstitutes a functional GFP gene, and the percentage of GFP-positive cells, as measured by flow cytometry, is proportional to the HR efficiency.

-

Materials:

-

Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP).

-

I-SceI expression plasmid.

-

Transfection reagent.

-

Test inhibitor (e.g., ML216).

-

Flow cytometer.

-

-

Procedure:

-

Seed the DR-GFP cells in multi-well plates.

-

Treat the cells with the test inhibitor at various concentrations for a specified duration.

-

Co-transfect the cells with the I-SceI expression plasmid.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells by trypsinization.

-

Analyze the percentage of GFP-positive cells in the total cell population using a flow cytometer.

-

Normalize the results to a control group treated with a vehicle.

-

The following diagram outlines the workflow for the DR-GFP assay.

Caption: Workflow for the DR-GFP homologous recombination assay.

Conclusion

The inhibition of BLM helicase presents a compelling strategy for modulating the homologous recombination pathway. The available data on inhibitors like ML216 demonstrate that these small molecules can effectively block the enzymatic activity of BLM, leading to predictable cellular phenotypes such as increased sister chromatid exchanges. The experimental protocols detailed in this guide provide a robust framework for the in vitro and cell-based characterization of novel BLM inhibitors. As our understanding of the intricate roles of BLM in DNA repair continues to grow, so too will the opportunities for developing targeted therapies that exploit the vulnerabilities of cancer cells with dysregulated DNA repair pathways.

References

- 1. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.identifyn.com [content.identifyn.com]

- 3. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]

- 4. The DNA Helicase Activity of BLM Is Necessary for the Correction of the Genomic Instability of Bloom Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Consequences of BLM Inhibition by Blm-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular consequences of inhibiting the Bloom syndrome protein (BLM) using the small molecule inhibitor, Blm-IN-1. This document details the mechanism of action of this compound, its effects on key cellular processes, and provides detailed protocols for relevant experimental assays.

Introduction to BLM Helicase and Its Inhibition

Bloom syndrome protein (BLM) is a critical DNA helicase belonging to the RecQ family, essential for maintaining genomic stability. It functions in various DNA metabolic processes, including DNA replication, recombination, and repair.[1][2] Mutations in the BLM gene lead to Bloom syndrome, a rare autosomal recessive disorder characterized by genomic instability and a high predisposition to cancer.

This compound is a potent and specific inhibitor of BLM helicase. It exhibits a strong binding affinity for BLM with a reported KD of 1.81 μM and an IC50 of 0.95 μM.[3] By inhibiting the helicase activity of BLM, this compound disrupts critical DNA repair pathways, leading to a cascade of cellular events that are particularly detrimental to cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biochemical and cellular effects of this compound.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 1.81 μM | [3] |

| IC50 (BLM Helicase Activity) | 0.95 μM | [3] |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| HCT116 | Proliferation Arrest | 0.1, 1.0, 2.0 μM (48h) | Dose-dependent decrease in proliferation | |

| Multiple Cancer Cell Lines | Apoptosis | 1.0, 2.0 μM (48h) | Increased ratio of apoptotic cells | |

| Prostate Cancer Cells (PC3) | G0/G1 Phase Arrest | 5, 10, 15 μM | Increased percentage of cells in G0/G1 | |

| Bladder Cancer Cells | G0/G1 Phase Arrest | siRNA-mediated knockdown | Increased percentage of cells in G0/G1 |

Table 2: Cellular Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular consequences of this compound treatment.

Cell Viability Assay (CCK-8)